molecular formula C8H6N2O3S B3054321 Thiocyanic acid, 4-methoxy-2-nitrophenyl ester CAS No. 59607-71-5

Thiocyanic acid, 4-methoxy-2-nitrophenyl ester

Cat. No.: B3054321
CAS No.: 59607-71-5
M. Wt: 210.21 g/mol
InChI Key: NZBABHFYCIWRBJ-UHFFFAOYSA-N
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Description

Thiocyanic acid, 4-methoxy-2-nitrophenyl ester (TNP) is a synthetic compound with a wide range of applications in the field of scientific research. It is a colorless, water-soluble compound that is commonly used as a reagent in organic synthesis and in the development of novel pharmaceuticals. TNP is also used in the study of biochemical processes and physiological effects.

Scientific Research Applications

  • High-Performance Liquid Chromatography (HPLC) Labeling : The compound has been used as a fluorogenic labeling reagent for HPLC of biologically important thiols, such as glutathione and cysteine. This application is significant in the analysis of pharmaceutical formulations (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

  • Synthesis of α-Amino Acids : It has been involved in the nucleophilic ring opening of Aryl α-Nitrocyclopropanecarboxylates, leading to the synthesis of various α-amino acids, demonstrating its role in innovative synthetic chemistry approaches (Seebach, Häner, & Vettiger, 1987).

  • Enzyme Inhibition Studies : Thiocyanic acid derivatives have been identified as inhibitors of serine protease enzymes, which is relevant in understanding enzyme dynamics and potential therapeutic applications (Jones & Porter, 1999).

  • Heterocyclic Synthesis : It has been used in the synthesis of N-substituted indole-2-thiols and heterocyclic analogs, indicating its versatility in organic synthesis and potential for producing biologically active molecules (Androsov & Neckers, 2007).

  • Hydrogen Bonding and Deprotonation Studies : Research involving thiocyanic acid derivatives has provided insights into hydrogen bonding and deprotonation equilibria, which are fundamental concepts in supramolecular chemistry (Pérez-Casas & Yatsimirsky, 2008).

  • Biological Activity Research : The synthesis and biological activity of thiocyanic acid derivatives have been investigated, particularly their antibacterial effects, which is crucial for developing new antimicrobial agents (Sun Xiao-hong, 2012).

  • Electrochemical Studies : Thiocyanic acid esters have been studied in electrochemical reductions, revealing unique autocatalytic processes and mechanism transitions in reductive cleavage, contributing to the understanding of electrochemical behavior of organic compounds (Houmam, Hamed, & Still, 2003).

Properties

IUPAC Name

(4-methoxy-2-nitrophenyl) thiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S/c1-13-6-2-3-8(14-5-9)7(4-6)10(11)12/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBABHFYCIWRBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)SC#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5069338
Record name Thiocyanic acid, 4-methoxy-2-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5069338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59607-71-5
Record name Thiocyanic acid, 4-methoxy-2-nitrophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59607-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiocyanic acid, 4-methoxy-2-nitrophenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059607715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiocyanic acid, 4-methoxy-2-nitrophenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Thiocyanic acid, 4-methoxy-2-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5069338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A sample of 3-nitro-4-aminoanisole (13.5 g, 80 mmol) was dissolved in water (100 mL) and concentrated H2SO4 (44 mL), cooled to 0° C., and diazotized with a solution of sodium nitrite (14.3 g, 207.2 mmol) in water (25 mL) while maintaining a temperature no greater than 5° C. The resulting solution was added dropwise with vigorous stirring to a solution of crystalline cobalt chloride (42 g, 176 mmol) and potassium thiocyanate (25.6 g, 264 mmol) in water (100 mL), after which the mixture was stirred at 0-10° C. for 3 h and allowed to stand overnight. It was then stirred at 50° C. for 16 h until nitrogen evolution had ceased. The precipitate was removed by filtration, washed with water, and dried at 80° C. to give 4-methoxy-2-nitro-1-thiocyanatobenzene (intermediate 22) (9.82 g, 58%). mp: 127-128° C.
Quantity
13.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
44 mL
Type
reactant
Reaction Step Two
Quantity
14.3 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
potassium thiocyanate
Quantity
25.6 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
cobalt chloride
Quantity
42 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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